2,5-Dichloro-3-(trifluoromethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZNQXTBHGTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546354 | |
| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103995-81-9 | |
| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 2,5 Dichloro 3 Trifluoromethyl Aniline
Established Synthetic Pathways for Dichloro-Trifluoromethyl Anilines
The construction of dichloro-trifluoromethyl anilines, including the 2,5-dichloro-3-(trifluoromethyl)aniline isomer, generally involves a multi-step process. A common approach begins with a precursor already containing either the trifluoromethyl group or one of the chlorine atoms, followed by the sequential introduction of the remaining substituents.
One documented pathway to a related isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, starts from p-chlorobenzotrifluoride. This undergoes amination to form 4-trifluoromethyl-aniline, which is then subjected to chlorination. Another route involves the chlorination of p-chlorobenzotrifluoride to 3,4,5-trichlorobenzotrifluoride, followed by fluorination and ammoniation. These examples highlight the common strategies of building up the substitution pattern on a benzene (B151609) ring.
For the target molecule, this compound, a known synthetic route commences with the chlorination of 2-chloro-3-(trifluoromethyl)aniline (B1586914). This precursor-based approach is often favored as it allows for more controlled and regioselective introduction of the final chlorine atom.
Chlorination Reactions in Aromatic Systems
The introduction of chlorine atoms onto an aromatic ring is a fundamental transformation in organic synthesis. The regioselectivity of this electrophilic aromatic substitution is heavily influenced by the directing effects of the substituents already present on the ring. In the context of synthesizing this compound, understanding these directing effects is paramount.
Regioselective Chlorination Strategies
The amino group (-NH2) in aniline (B41778) is a powerful activating group and is ortho-, para-directing. Conversely, the trifluoromethyl group (-CF3) is a deactivating group and is meta-directing. When both are present on the ring, their combined influence, along with any existing chlorine atoms, dictates the position of further chlorination.
In the synthesis of this compound from 2-chloro-3-(trifluoromethyl)aniline, the existing substituents guide the incoming chlorine atom. The amino group strongly directs ortho and para. The para position to the amine is blocked by the trifluoromethyl group. The available ortho position is at C6, and the other ortho position is already chlorinated at C2. The trifluoromethyl group at C3 directs incoming electrophiles to the meta positions, which are C5 and C1 (already substituted). The existing chlorine at C2 is a deactivating ortho-, para-director. Its para-position is C5. Therefore, the cumulative directing effects of the amino, chloro, and trifluoromethyl groups favor the introduction of the second chlorine atom at the C5 position.
Various methods have been developed for the regioselective chlorination of anilines. Direct chlorination of unprotected anilines can be achieved using reagents like sulfuryl chloride, elemental chlorine, or N-chlorosuccinimide. beilstein-journals.orgnih.gov Copper(II) chloride in ionic liquids has also been shown to effectively chlorinate unprotected anilines with high para-selectivity. beilstein-journals.orgnih.gov
| Starting Material | Chlorinating Agent | Product | Reference |
| 2-chloro-3-(trifluoromethyl)aniline | N-Chlorosuccinimide (NCS) | This compound | |
| Aniline | Copper(II) chloride in ionic liquid | para-chloroaniline | beilstein-journals.orgnih.gov |
| Aniline | N-Chlorosuccinimide (NCS) | 2,4,6-trichloroaniline | byjus.com |
Role of Chlorinating Agents (e.g., N-Chlorosuccinimide)
A variety of chlorinating agents are available for aromatic systems, each with its own reactivity and selectivity profile. Common agents include chlorine gas, sulfuryl chloride (SO2Cl2), and N-halosuccinimides.
N -Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of activated aromatic rings such as anilines and phenols. organic-chemistry.org It is a solid, making it easier and safer to handle than gaseous chlorine. NCS can effect chlorination under mild conditions, often in aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758). organic-chemistry.org
The mechanism of chlorination with NCS can vary depending on the reaction conditions. In the presence of an acid catalyst, NCS can generate an electrophilic chlorine species. For highly activated substrates like anilines, the reaction can proceed readily. The synthesis of this compound from 2-chloro-3-(trifluoromethyl)aniline specifically employs NCS, highlighting its utility in achieving the desired regiochemistry. In one documented procedure, the reaction is carried out in dichloromethane at a controlled temperature of 0–5°C for 2 hours.
Other chlorinating agents and their applications include:
Sulfuryl Chloride (SO2Cl2): Often used for the chlorination of anilines.
Chlorine (Cl2): A fundamental chlorinating agent, though its high reactivity can sometimes lead to over-chlorination.
Copper(II) Chloride (CuCl2): Used for the para-selective chlorination of anilines, particularly in ionic liquid solvents. beilstein-journals.orgnih.gov
| Chlorinating Agent | Substrate Example | Key Features |
| N-Chlorosuccinimide (NCS) | 2-chloro-3-(trifluoromethyl)aniline | Mild conditions, solid reagent, good regioselectivity for activated rings. |
| Sulfuryl Chloride (SO2Cl2) | Unprotected anilines | Effective for direct chlorination. beilstein-journals.orgnih.gov |
| Chlorine (Cl2) | Unprotected anilines | Highly reactive, potential for multiple chlorinations. beilstein-journals.orgnih.gov |
| Copper(II) Chloride (CuCl2) | Unprotected anilines | High para-selectivity in ionic liquids. beilstein-journals.orgnih.gov |
Introduction of Trifluoromethyl Groups via Fluorination Chemistry
The trifluoromethyl group is a crucial moiety in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Its introduction into aromatic scaffolds is a significant area of research in fluorine chemistry.
Trifluoromethylation Reagents and Techniques
A diverse array of reagents and methods have been developed for the trifluoromethylation of aromatic compounds. These can be broadly categorized based on the nature of the trifluoromethyl source (nucleophilic, electrophilic, or radical).
Electrophilic Trifluoromethylating Reagents , often referred to as "CF3+" sources, are popular due to their commercial availability and broad applicability. These include:
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are effective for the trifluoromethylation of a variety of nucleophiles. rsc.org
Togni's Reagents: Hypervalent iodine compounds that serve as electrophilic trifluoromethylating agents.
Yagupolskii's Reagents: Diarylsulfonium salts that can trifluoromethylate thiophenolates. beilstein-journals.org
Nucleophilic Trifluoromethylating Reagents act as "CF3-" synthons. A prominent example is the Ruppert-Prakash reagent (TMSCF3) , which is widely used for the trifluoromethylation of carbonyl compounds and aryl halides, often in the presence of a fluoride (B91410) source. acs.org
Radical Trifluoromethylation methods often utilize reagents that can generate a trifluoromethyl radical (•CF3). The Langlois reagent (CF3SO2Na) is a well-known example that can be used in radical trifluoromethylation reactions.
The choice of reagent and technique depends on the specific substrate and the desired outcome. For the synthesis of trifluoromethyl anilines, methods involving the trifluoromethylation of an existing aniline or a precursor are common.
| Reagent Type | Example Reagent | Description |
| Electrophilic | Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts. rsc.org |
| Electrophilic | Togni's Reagents | Hypervalent iodine-based reagents. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Trimethyl(trifluoromethyl)silane, a source of the CF3- anion. acs.org |
| Radical | Langlois Reagent (CF3SO2Na) | Sodium triflinate, a precursor to the CF3 radical. |
Selective Fluorination in Complex Aromatic Scaffolds
Achieving selective fluorination in aromatic systems that already possess multiple substituents is a significant challenge. The electronic and steric properties of the existing groups play a crucial role in directing the incoming fluorine or trifluoromethyl group.
For instance, in the synthesis of trifluoromethylated anilines, the strong activating and ortho-, para-directing nature of the amino group must be considered. In some cases, protecting the amine functionality may be necessary to achieve the desired regioselectivity during fluorination or to prevent unwanted side reactions.
Theoretical studies on the mechanism of selective fluorination of aromatic compounds with reagents like Selectfluor indicate that the reaction often proceeds through a single-electron transfer (SET) mechanism. rsc.org The formation of π complexes between the aromatic substrate and the fluorinating agent also plays a role in the stabilization and selectivity of the reaction. rsc.org The ability to control the regioselectivity of fluorination is critical for the synthesis of complex molecules like this compound, where the precise placement of each substituent is essential for its final properties and function.
Amination and Nitro Group Reduction Strategies
The introduction of an amino group is a critical step in the synthesis of anilines. A prevalent and industrially significant method involves the reduction of an aromatic nitro group. wikipedia.orgmasterorganicchemistry.com This strategy is applicable to the synthesis of this compound, typically starting from the corresponding nitroaromatic precursor, 1,4-dichloro-2-nitro-5-(trifluoromethyl)benzene. The conversion of the nitro group (-NO₂) to an amine group (-NH₂) can be accomplished through various reductive methods, each with its own set of advantages regarding chemoselectivity, reaction conditions, and cost. masterorganicchemistry.comorganic-chemistry.org
Commonly employed methods for nitro group reduction include:
Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. commonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) are effective for converting both aromatic and aliphatic nitro compounds into amines. wikipedia.orgcommonorganicchemistry.com While Pd/C is highly efficient, it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is often preferred when the substrate contains aromatic halogens that are susceptible to dehalogenation. commonorganicchemistry.com
Metal-Based Reductions: The use of easily oxidized metals in acidic media is a classical and reliable method for nitro group reduction. masterorganicchemistry.com Combinations like iron (Fe) or zinc (Zn) in the presence of an acid such as acetic acid provide a mild and selective reduction of nitro groups, leaving other reducible functionalities intact. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this transformation. commonorganicchemistry.com
Sulfide-Based Reductions: Sodium sulfide (B99878) (Na₂S) is a useful alternative for substrates that are not compatible with catalytic hydrogenation or acidic conditions. commonorganicchemistry.com It can offer selectivity, sometimes reducing one nitro group in the presence of others on the same molecule. commonorganicchemistry.com
| Reagent/System | Typical Conditions | Key Characteristics | Citation |
|---|---|---|---|
| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient, but can reduce other functional groups. | commonorganicchemistry.com |
| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Effective, often used to avoid dehalogenation of aryl halides. | wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com |
| Fe/Acid | Iron metal in acidic medium (e.g., acetic acid) | Mild, chemoselective reduction. | masterorganicchemistry.comcommonorganicchemistry.com |
| Zn/Acid | Zinc metal in acidic medium (e.g., acetic acid) | Mild, chemoselective reduction. | wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂ | Tin(II) chloride | Provides mild and selective reduction. | commonorganicchemistry.com |
Advanced Synthetic Approaches to this compound
Beyond traditional methods, advanced synthetic approaches focus on constructing the target molecule through efficient and selective multi-step sequences and novel catalytic systems.
The general reaction scheme is as follows: Starting Material: 2-chloro-3-(trifluoromethyl)aniline Reagent: N-chlorosuccinimide (NCS) Product: this compound (major) + isomers (minor) chemrxiv.org
Modern synthetic chemistry increasingly relies on novel catalytic methods to improve efficiency and selectivity. For the synthesis of complex anilines, palladium-catalyzed reactions are particularly prominent. researchgate.netresearchgate.net While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in the provided literature, related catalytic systems for amination and trifluoromethylation highlight potential advanced approaches.
For instance, palladium-catalyzed amination reactions, which involve the coupling of an aryl halide with an amine source, could be envisioned. researchgate.net Similarly, recent advancements in photoredox catalysis have enabled the direct trifluoromethylation of aromatic systems using reagents like CF₃SO₂Cl, often driven by ruthenium or cobalt-based photocatalysts under visible light. semanticscholar.org Such methods could potentially be adapted to introduce the trifluoromethyl group onto a pre-functionalized dichloroaniline core, offering an alternative synthetic pathway. The development of catalytic enantioselective methods for producing α-trifluoromethyl amines also underscores the progress in fluorine chemistry, which may inspire new routes to chiral derivatives of the target compound. nih.gov
| Parameter | Condition | Outcome | Citation |
|---|---|---|---|
| Starting Material | 2-chloro-3-(trifluoromethyl)aniline | - | chemrxiv.org |
| Chlorinating Agent | N-Chlorosuccinimide (NCS, 1.1 equiv.) | - | chemrxiv.org |
| Solvent | Acetonitrile (MeCN) | Highest conversion to the desired product with the lowest formation of isomers. | chemrxiv.org |
| Temperature | 60 °C | - | chemrxiv.orgresearchgate.net |
| Reaction Time | 16 hours | - | chemrxiv.orgresearchgate.net |
| Product Ratio (Crude) | 4:5:6 = 72:19:6 | (4 = this compound, 5 = 2,6-dichloro-3-(trifluoromethyl)aniline (B2452507), 6 = 2,4,6-trichloro-3-(trifluoromethyl)aniline) | chemrxiv.orgresearchgate.net |
| Isolated Yield (of 4) | 56% | Demonstrates moderate to good yield after purification. | chemrxiv.orgresearchgate.net |
Comparative Analysis of Synthetic Efficiencies and Selectivities
When evaluating different synthetic routes to this compound, a comparative analysis of their efficiency and selectivity is essential for determining the most practical approach for laboratory or industrial-scale production.
Route 1: Nitro Group Reduction This approach would likely begin with a precursor like 1,4-dichloro-2-nitro-5-(trifluoromethyl)benzene.
Advantages: The reduction of nitro groups is a well-established and reliable transformation with numerous available reagents, allowing for flexibility based on cost and substrate compatibility. masterorganicchemistry.comcommonorganicchemistry.com High yields are often achievable for this step.
Disadvantages: The synthesis of the required nitro-aromatic starting material may involve multiple steps, potentially harsh nitration conditions, and issues with regioselectivity during the initial nitration and halogenation steps.
Route 2: Chlorination of a Precursor Aniline This route starts with 2-chloro-3-(trifluoromethyl)aniline and introduces the second chlorine atom via electrophilic substitution. chemrxiv.org
Advantages: This method utilizes a readily available starting material and is operationally simple. chemrxiv.org The reaction conditions have been optimized to favor the desired product. chemrxiv.orgresearchgate.net
Reactivity and Reaction Mechanisms of 2,5 Dichloro 3 Trifluoromethyl Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety
The aniline moiety's reactivity towards electrophiles is significantly influenced by the electronic effects of its substituents. The amino (-NH2) group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction, particularly when the attack occurs at the ortho and para positions. wikipedia.org
However, in 2,5-Dichloro-3-(trifluoromethyl)aniline, the strong electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack. youtube.com These groups pull electron density away from the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted aniline. youtube.com
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 1 | Activating (Resonance) | Ortho, Para (positions 2, 4, 6) |
| -Cl | 2 | Deactivating (Inductive) | Ortho, Para |
| -CF₃ | 3 | Deactivating (Inductive) | Meta |
| -Cl | 5 | Deactivating (Inductive) | Ortho, Para |
The final outcome of an electrophilic substitution reaction is a balance of these competing effects, with the amino group being the primary director onto a highly deactivated ring system.
Nucleophilic Substitution Reactions Involving Halogen Substituents
While nucleophilic substitution on an unactivated aryl halide is generally difficult, the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This is because the ring is substituted with multiple strong electron-withdrawing groups (two -Cl atoms and one -CF3 group), which can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov
The SNAr mechanism typically proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
The chlorine atoms on the ring can be substituted by other functional groups through these reactions. For instance, reactions with various aniline derivatives can lead to anilino-dechlorination products. researchgate.net The rate of these reactions is enhanced by the presence of the trifluoromethyl group, which helps to stabilize the transition state. researchgate.net
Role of Trifluoromethyl Group in Directing Chemical Transformations and Electronic Effects
The trifluoromethyl (-CF3) group is a key substituent that profoundly influences the reactivity of the molecule through its potent electronic and steric effects. mdpi.comnih.gov
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms. youtube.com This strong inductive effect (-I) has several consequences for the reactivity of this compound:
Ring Deactivation: It significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophilic attack. youtube.commdpi.com
Activation for Nucleophilic Attack: By withdrawing electron density, it helps to stabilize the negatively charged intermediate in nucleophilic aromatic substitution reactions, thereby making the ring more susceptible to nucleophilic attack. researchgate.net
Reduced Basicity: It lowers the basicity of the aniline nitrogen atom by pulling electron density away from it, making the lone pair less available for protonation. wikipedia.org
The properties of the trifluoromethyl group are summarized below.
| Property | Description | Reference |
| Electronic Effect | Strongly electron-withdrawing primarily through induction. | youtube.comnih.gov |
| Electronegativity | Intermediate between that of fluorine and chlorine. | wikipedia.org |
| Impact on Acidity/Basicity | Increases the acidity of adjacent groups and decreases the basicity of compounds like anilines. | wikipedia.org |
| Metabolic Stability | The C-F bond is very strong, which increases the metabolic stability of molecules containing the group. | mdpi.com |
| Lipophilicity | Increases the lipophilicity (fat-solubility) of molecules. | mdpi.comnih.gov |
The trifluoromethyl group is significantly bulkier than a hydrogen or fluorine atom and is larger than a methyl group. mdpi.comresearchgate.net This steric bulk can hinder or prevent reactions at adjacent positions. In this compound, the -CF3 group is located at position 3. This can sterically impede reactions at the ortho positions 2 and 4. This steric demand can influence the regioselectivity of reactions and may slow down reaction kinetics compared to less hindered analogs. researchgate.net
Mechanistic Investigations of this compound Reactions
Mechanistic studies often focus on the compound's role as an intermediate in the synthesis of more complex molecules, particularly agrochemicals and pharmaceuticals.
Another significant reaction pathway involves its use in synthesizing bioactive compounds. It serves as a precursor for herbicides like flupoxam. pharm.or.jp The synthesis of such compounds often involves nucleophilic substitution or condensation reactions where the amino group of this compound acts as the nucleophile, attacking an electrophilic center to form a new carbon-nitrogen bond. These multi-step syntheses demonstrate the utility of the compound's reactive sites in building more complex molecular architectures.
Identification of Reaction Intermediates
In the study of reaction mechanisms, the identification of transient species or intermediates is crucial to understanding the transformation pathway from reactants to products. For this compound, several key reaction intermediates have been proposed or identified in various types of chemical transformations. These intermediates are often highly reactive and may not be isolated but are typically characterized spectroscopically or trapped through chemical means.
One of the most common and important reactions of anilines is diazotization, which proceeds through the formation of a diazonium salt. In the case of this compound, reaction with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) is expected to form the corresponding 2,5-dichloro-3-(trifluoromethyl)benzenediazonium salt. This intermediate is highly valuable in synthetic chemistry as the diazonium group can be replaced by a wide variety of nucleophiles. The formation of diazonium salts from substituted anilines is a well-established reaction, and the presence of electron-withdrawing groups like chlorine and trifluoromethyl can influence the stability and reactivity of this intermediate. google.comgoogle.com
Another significant class of reactions for anilines involves their reaction with phosgene (B1210022) or phosgene equivalents to form isocyanates. For this compound, this reaction would proceed through the formation of an initial carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride to yield 2,5-dichloro-3-(trifluoromethyl)phenyl isocyanate . This isocyanate is a key intermediate in the synthesis of various derivatives, including ureas and carbamates, which are of interest in the agrochemical and pharmaceutical industries. The isocyanate itself is a reactive molecule, susceptible to nucleophilic attack at the carbonyl carbon.
In the synthesis of more complex molecules, such as certain pesticides, this compound serves as a building block. For instance, in the synthesis of certain triazole-containing compounds, an aniline derivative can be converted into an aryl azide (B81097). Following this pattern, 1-azido-2,5-dichloro-3-(trifluoromethyl)benzene could be a potential intermediate, formed from the corresponding diazonium salt. This azide can then undergo cycloaddition reactions.
The table below summarizes some of the key reaction intermediates that are formed from this compound in various chemical transformations.
| Reactant | Reagent(s) | Key Intermediate | Intermediate Structure | Subsequent Reaction Type |
| This compound | NaNO₂, HCl | 2,5-Dichloro-3-(trifluoromethyl)benzenediazonium chloride | Ar-N₂⁺Cl⁻ | Sandmeyer, Schiemann, etc. |
| This compound | Phosgene (COCl₂) or equivalent | 2,5-Dichloro-3-(trifluoromethyl)phenyl isocyanate | Ar-N=C=O | Nucleophilic addition (e.g., with amines, alcohols) |
| 2,5-Dichloro-3-(trifluoromethyl)benzenediazonium chloride | NaN₃ | 1-Azido-2,5-dichloro-3-(trifluoromethyl)benzene | Ar-N₃ | Cycloaddition |
Note: "Ar" in the table represents the 2,5-dichloro-3-(trifluoromethyl)phenyl group.
Kinetic Studies of Key Transformation Steps
The kinetics of chemical reactions involving this compound are influenced by the electronic and steric effects of the substituents on the aniline ring. The presence of two electron-withdrawing chlorine atoms and a strongly electron-withdrawing trifluoromethyl group significantly reduces the electron density of the aromatic ring and the basicity of the amino group. This, in turn, affects the rates of reactions in which the aniline nitrogen acts as a nucleophile.
While specific kinetic data for reactions of this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry allow for predictions regarding its reactivity. The steric hindrance created by the chlorine atom at the 2-position (ortho to the amino group) can be expected to slow down the rates of reactions where the amino group is the reaction center, as compared to less substituted anilines.
For electrophilic aromatic substitution reactions, the combined electron-withdrawing effects of the chloro and trifluoromethyl substituents are deactivating, making these reactions slower than for aniline itself. The substituents will also direct incoming electrophiles to specific positions on the ring.
The table below presents hypothetical kinetic parameters for key transformation steps, based on the expected effects of the substituents and data from analogous reactions of other substituted anilines. It is important to note that these are illustrative values and would require experimental verification.
| Transformation | Reaction Conditions | Rate Law | Hypothetical Rate Constant (k) | Activation Energy (Ea) |
| Diazotization | 0-5 °C, aq. HCl | Rate = k[Aniline][HNO₂] | k is expected to be lower than for aniline | Moderate |
| Isocyanate Formation | Toluene, reflux | Rate = k[Aniline][Phosgene] | k is influenced by steric hindrance | Moderate to High |
| Nucleophilic Aromatic Substitution (of a suitable derivative) | Varies | Rate = k[Substrate][Nucleophile] | k is enhanced by electron-withdrawing groups | Varies with nucleophile and leaving group |
These hypothetical data are intended to illustrate the expected kinetic trends for this compound based on established principles of chemical kinetics and the known effects of its functional groups.
Applications of 2,5 Dichloro 3 Trifluoromethyl Aniline in Organic Synthesis
As a Versatile Building Block for Complex Molecular Architectures
2,5-Dichloro-3-(trifluoromethyl)aniline serves as a foundational component for constructing intricate molecular structures. Its utility is particularly notable in the synthesis of bioactive molecules for both pharmaceutical and agrochemical applications. The presence of chlorine and trifluoromethyl substituents on the aniline (B41778) ring influences its reactivity, allowing for targeted modifications and the assembly of complex derivatives. illinois.edu
This compound's flexibility as a building block is enhanced by its participation in various chemical transformations. For instance, it can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. It also participates in palladium-catalyzed reactions, acting as a transient directing group, which is instrumental in developing novel pesticides. The ability to use this and other simple, stable chemical "building blocks" in repetitive reactions like iterative cross-coupling allows for the efficient construction of complex molecules that might not be achievable through other methods. illinois.edu This building-block approach is inherently flexible, enabling the creation of various derivatives by substituting different blocks in the synthesis process. illinois.edu
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, as these structures are core components of many biologically active molecules. researchgate.net The incorporation of a trifluoromethyl (CF3) group into these heterocyclic systems can profoundly impact the physicochemical properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and bioavailability. researchgate.net this compound is a key precursor for introducing the dichloro-trifluoromethylphenyl moiety into various heterocyclic rings.
Pyrazole (B372694) derivatives are known for their wide range of biological activities. Research has demonstrated the synthesis of various pyrazole-based compounds utilizing aniline derivatives. For example, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and shown to be potent inhibitors of drug-resistant bacteria. nih.govnih.gov In these syntheses, various substituted anilines are reacted with a pyrazole aldehyde intermediate through reductive amination to form the final products. nih.gov
Specifically, dichloro aniline derivatives have been identified as among the most potent compounds in certain series, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Gram-positive bacteria. nih.gov The synthesis often involves the reaction of an appropriately substituted aniline with other reagents to form the pyrazole ring system. For instance, one method involves reacting a substituted aniline with nitrosyl sulphuric acid, followed by a reaction with ethyl 2,3-dicyanopropionate to yield a 5-amino-3-cyano-pyrazole derivative. researchgate.netresearchgate.net
Interactive Table: Potency of Pyrazole Derivatives with Dichloro Aniline Moieties
| Compound Type | Target Bacteria | Potency (MIC) | Reference |
| Dichloro aniline derivatives | Gram-positive bacteria | As low as 0.5 µg/mL | nih.gov |
| 4-Bromo-3-chloro-aniline-substituted pyrazole | S. aureus (including MRSA) | As low as 0.5 μg/mL | nih.gov |
| 4-Bromo-3-chloro-aniline-substituted pyrazole | Enterococci strains | 1 μg/mL | nih.gov |
The 1,2,3-triazole ring is a valuable scaffold in medicinal chemistry and drug development. beilstein-journals.org A common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I). beilstein-journals.org This reaction involves the cycloaddition of an organic azide (B81097) with a terminal alkyne. beilstein-journals.org
While direct synthesis routes for triazoles starting from this compound are a subject of ongoing research, related structures demonstrate the principles. For instance, trifluoromethyl propargylamines can react with various azides to produce trifluoromethyl-containing triazoles. beilstein-journals.org A general approach for synthesizing 5-trifluoromethyl-1,2,4-triazoles involves the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile (B1584977) precursor. mdpi.com Another regioselective method achieves 3-trifluoromethyl-1,2,4-triazoles through the photocycloaddition of sydnone (B8496669) with trifluoroacetonitrile. rsc.org The synthesis of a 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole has been achieved on a large scale using a copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net
The 2,5-dichloro-3-(trifluoromethyl)phenyl group can be incorporated into a variety of other heterocyclic systems, leading to compounds with diverse biological activities. The introduction of fluorine-containing groups into heterocyclic structures is a key strategy in the development of pharmaceuticals and agrochemicals. researchgate.net
Examples of such heterocyclic systems include:
Pyridazines : Functionalized α-(trifluoromethyl)pyridazines have been obtained through a [2+1]/[3+2] cycloaddition sequence. researchgate.net
Thiazoles : 2-Trifluoromethyl thiazoles can be synthesized via a [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with a CF3CN source. rsc.org
Azolo researchgate.netbeilstein-journals.orgtriazines : A triazine ring with a trichloromethyl group can be fused to various aminoazoles. researchgate.net
Pyrido[2,3-d]pyrimidines : These compounds have been designed and synthesized as potential herbicides, with some showing potent inhibition of protoporphyrinogen (B1215707) oxidase. mdpi.com
The synthesis of these diverse heterocyclic systems often leverages the reactivity of the aniline precursor to build the desired ring structure, highlighting its role as a versatile intermediate. researchgate.net
Role in the Synthesis of Fluorinated Derivatives for Specialized Research
The incorporation of fluorine or trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to modify their properties. researchgate.netsigmaaldrich.com this compound is a valuable starting material for creating highly functionalized fluorinated derivatives for specialized research. researchgate.net The presence of the trifluoromethyl group can significantly alter metabolic stability, lipophilicity, and bioavailability. researchgate.net
This building block is used to synthesize a range of fluorinated compounds, including:
Fluorinated Pyrazoles : As discussed, this aniline is a key precursor for pyrazoles that are investigated for their potent antimicrobial activities against drug-resistant bacteria. nih.govnih.gov
Fluorinated Amides : Novel trifluoromethylphenyl amides derived from related anilines have been synthesized and evaluated for fungicidal, insecticidal, and repellent properties. researchgate.net
Fluorinated Heterocycles for Agrochemicals : It is a key intermediate in the synthesis of fluorinated pesticides. nbinno.com The development of trifluoromethyl-containing building blocks is crucial for creating new agrochemicals with improved efficacy. semanticscholar.orgnih.gov
N-Trifluoromethyl Heterocyclic Building Blocks : While not a direct application of the aniline, the broader field involves methods like electrophilic N-trifluoromethylation to create N-CF3 heterocyclic compounds, which are important in drug discovery. nih.gov
The use of such fluorinated building blocks remains a dominant approach in drug discovery, allowing researchers to fine-tune the properties of lead compounds. sigmaaldrich.comnih.gov
Contributions to Agrochemical Research
This compound and its isomers are crucial intermediates in the agrochemical industry, particularly for synthesizing herbicides, insecticides, and fungicides. nbinno.comdataintelo.com The unique combination of substituents on the aniline ring is instrumental in creating active ingredients for crop protection. dataintelo.comdataintelo.com
Interactive Table: Agrochemical Applications of Anilines
| Agrochemical Class | Specific Application/Target | Role of Aniline Intermediate | References |
| Insecticides | Control of a wide range of pests | Key intermediate for insecticides like Fipronil | nbinno.com |
| Insecticides | Lepidopteran insects | Synthesis of phthalic acid diamides | scilit.com |
| Herbicides | Broadleaf and grass weeds | Synthesis of picolinic acid derivatives | mdpi.comnih.gov |
| Herbicides | Broad-spectrum weed control | Synthesis of α-trifluoroanisole derivatives | nih.gov |
| Fungicides | Fungal pathogens | Synthesis of trifluoromethylphenyl amides | researchgate.net |
Key contributions include:
Insecticides : A structurally related isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, is a key intermediate in the production of the broad-spectrum insecticide Fipronil. nbinno.com The dichloro-trifluoromethylphenyl moiety is a common feature in other insecticidal compounds, such as novel diamide (B1670390) compounds that have shown activity against pests like Plutella xylostella. scielo.brmdpi.com
Herbicides : This aniline is a building block for various herbicides. dataintelo.com For example, derivatives have been used to synthesize novel picolinic acids that act as potential synthetic auxin herbicides, showing activity against broadleaf weeds while being safe for crops like corn and wheat. mdpi.comnih.gov Phenylpyridine compounds derived from trifluoromethylated intermediates also exhibit potent herbicidal activity. nih.gov
Fungicides : Research has explored trifluoromethylphenyl amides synthesized from related anilines for their fungicidal properties. researchgate.net
The consistent demand for more efficient and environmentally considerate agrochemicals drives the research and development involving versatile intermediates like this compound. dataintelo.comgithub.com
Development of Insecticides and Herbicides
This compound is a key building block in the creation of modern agrochemicals, particularly insecticides. Its structural features are utilized to design potent and effective crop protection agents.
One of the notable applications of this compound is in the synthesis of the insecticide Bistrifluron . Bistrifluron belongs to the benzoylphenylurea (B10832687) class of insecticides, which act as chitin (B13524) synthesis inhibitors. Chitin is a vital component of an insect's exoskeleton, and by disrupting its formation, these insecticides interfere with the molting process, leading to the insect's death. The synthesis of Bistrifluron involves a palladium-catalyzed reaction where this compound acts as a monodentate transient directing group, facilitating the construction of the complex final molecule.
The inclusion of the trifluoromethyl group in aniline-derived pesticides is a strategic approach in agrochemical research. nih.gov This group can significantly enhance the efficacy and metabolic stability of the resulting pesticide. Research in this area continues to explore how derivatives of this compound can be used to develop new and more effective insecticides and herbicides.
Table 1: Insecticide Development
| Application | Synthesized Compound | Role of this compound |
|---|---|---|
| Insecticide Synthesis | Bistrifluron | Intermediate and directing group in a palladium-catalyzed reaction. |
Fungicide Synthesis
The structural motif of trifluoromethyl-substituted anilines is also explored in the development of novel fungicides. While direct synthesis examples from this compound are not extensively documented in readily available literature, research on closely related isomers highlights the potential of this chemical class.
A study on the fungicidal properties of novel trifluoromethylphenyl amides (TFMPAs) identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as a compound with strong and broad-spectrum antifungal activity. mdpi.com This compound was effective against various fungal species, including Colletotrichum acutatum and Phomopsis viticola. mdpi.com Although the starting aniline for this specific amide is an isomer of the subject compound, this research underscores the significance of the dichloro-(trifluoromethyl)aniline scaffold in designing new fungicidal agents. The findings suggest that derivatives of this compound could also exhibit potent fungicidal properties, making it a valuable target for further research in the agrochemical industry.
Table 2: Fungicide Research
| Compound Class | Example Compound | Observed Activity |
|---|---|---|
| Trifluoromethylphenyl amides | 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Strong and broad-spectrum antifungal activity. mdpi.com |
Utilization in Pharmaceutical and Medicinal Chemistry Research
The unique combination of chlorine and trifluoromethyl substituents on the aniline ring makes this compound an attractive starting material for the synthesis of new pharmaceutical compounds. The trifluoromethyl group, in particular, is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
Synthesis of Receptor Antagonists (e.g., GABA Receptor Antagonists)
While specific research on the synthesis of GABA receptor antagonists directly from this compound is limited, studies on related aniline derivatives show their potential as receptor antagonists. For instance, research on the structure-activity relationship (SAR) of aniline derivatives has revealed that the presence of a trifluoromethyl group can lead to enhanced antagonistic activity against P2X3 receptors. These receptors are implicated in pain signaling pathways, making their antagonists potential candidates for the development of new analgesics. This suggests that derivatives of this compound could be valuable in the design of antagonists for various receptors, contributing to the development of new therapeutic agents.
Exploration in Drug Development and New Drug Molecules
The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. nih.gov Derivatives of trifluoromethyl-substituted anilines are being investigated for a range of therapeutic applications.
Research has shown that pyrazole derivatives incorporating a trifluoromethyl-substituted phenyl group exhibit potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, dichloro aniline derivatives within a series of synthesized compounds were found to be among the most potent, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. nih.gov This highlights the potential of using this compound as a scaffold for developing new antibiotics to combat drug-resistant bacteria.
Furthermore, modifications of aniline structures are being explored for their potential as anti-inflammatory and anticancer agents. The strategic placement of substituents like the trifluoromethyl group can enhance the efficacy of these compounds as inhibitors of specific biological pathways involved in inflammation and cancer.
Table 3: Pharmaceutical Research Findings
| Research Area | Compound Class | Key Findings |
|---|---|---|
| Antibacterial Agents | Pyrazole derivatives with dichloro- and trifluoromethyl-substituted aniline moieties | Potent activity against Gram-positive bacteria, including MRSA, with MIC values as low as 0.5 µg/mL. nih.gov |
| Receptor Antagonists | Aniline derivatives with trifluoromethyl groups | Enhanced antagonistic activity against P2X3 receptors, relevant for pain signaling. |
| Anti-inflammatory and Anticancer Agents | Modified aniline structures | Potential for enhanced efficacy as inhibitors of specific biological pathways. |
Potential in Material Science and Functional Materials Research
The applications of this compound and its derivatives extend beyond the life sciences into the realm of material science and the development of functional materials.
Anilines are well-known precursors in the synthesis of dyes and pigments. For example, the isomer 2,5-dichloroaniline is a precursor to Pigment Yellow 10, a common pigment used in applications such as road markings. wikipedia.org This demonstrates the utility of the dichloroaniline scaffold in the colorant industry. The specific substitution pattern of this compound could lead to the development of novel dyes with unique color properties and improved stability.
In the area of functional materials, research into conductive polymers has explored the use of fluorinated anilines. A study on the electropolymerization of 3,5-bis(trifluoromethyl)aniline on a glassy carbon electrode demonstrated the formation of a hydrophobic and thermally stable conductive polymer film. bue.edu.eg The incorporation of trifluoromethyl groups into the polyaniline structure enhances its hydrophobicity. bue.edu.eg This suggests that this compound could also be a candidate for the synthesis of novel conductive polymers with tailored electronic and physical properties for applications in sensors, electronic devices, and corrosion-resistant coatings.
Table 4: Material Science Applications
| Application Area | Related Compound | Potential Application of this compound |
|---|---|---|
| Dyes and Pigments | 2,5-dichloroaniline (precursor to Pigment Yellow 10) wikipedia.org | Synthesis of novel dyes with unique properties. |
| Conductive Polymers | 3,5-bis(trifluoromethyl)aniline bue.edu.eg | Development of new conductive polymers with enhanced hydrophobicity and stability. |
Computational and Spectroscopic Studies on 2,5 Dichloro 3 Trifluoromethyl Aniline
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) serves as a powerful computational tool to predict and analyze the properties of molecules. For 2,5-Dichloro-3-(trifluoromethyl)aniline, DFT calculations provide fundamental insights into its molecular and electronic structure. These theoretical studies are often performed to complement and guide experimental findings.
Molecular Structure Elucidation and Conformational Analysis
Computational studies, specifically DFT, are instrumental in determining the three-dimensional arrangement of atoms in this compound and identifying its most stable conformations. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometric parameters including bond lengths, bond angles, and dihedral angles can be calculated.
The presence of bulky and electronegative substituents—two chlorine atoms and a trifluoromethyl group—on the aniline (B41778) ring introduces significant steric and electronic effects. These substituents influence the planarity of the benzene (B151609) ring and the orientation of the amino (-NH₂) and trifluoromethyl (-CF₃) groups. Conformational analysis helps in identifying the global minimum energy structure, which is crucial for understanding the molecule's reactivity and interactions. For similar halogenated and trifluoromethylated anilines, studies have shown that the amino group may be slightly pyramidal and the trifluoromethyl group can undergo internal rotation, with the lowest energy conformation being the one that minimizes steric hindrance between the substituents.
Table 1: Representative Calculated Geometric Parameters for Substituted Anilines
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.38 - 1.40 | - |
| C-N | ~1.40 | - |
| C-Cl | ~1.74 | - |
| C-CF₃ | ~1.51 | - |
| C-F | ~1.34 | - |
| C-N-H | - | ~113 |
| H-N-H | - | ~106 |
Note: These are typical values for related molecules; specific values for this compound would require dedicated DFT calculations.
Electronic Structure Analysis
The electronic properties of this compound are key to understanding its chemical behavior. DFT calculations provide access to several important electronic descriptors.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. The MEP surface helps in identifying the regions of the molecule that are rich or deficient in electrons. Typically, red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions represent positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the negative potential is expected to be concentrated around the nitrogen atom of the amino group and the fluorine atoms of the trifluoromethyl group, while the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential.
Vibrational Spectra Prediction and Assignment
DFT calculations are highly effective in predicting the vibrational frequencies of a molecule. The calculated harmonic vibrational frequencies, although often slightly higher than experimental values, can be scaled by an appropriate factor to achieve good agreement with experimental spectra. These theoretical predictions are invaluable for the assignment of vibrational bands observed in experimental FT-IR and FT-Raman spectra. Each calculated vibrational mode can be visualized, allowing for a detailed understanding of the atomic motions responsible for each spectral band.
Advanced Spectroscopic Characterization Techniques
Experimental spectroscopic techniques provide direct information about the vibrational modes of a molecule, which are determined by its structure and bonding.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Specific functional groups absorb IR radiation at characteristic frequencies, making FT-IR a powerful tool for functional group identification.
For this compound, characteristic vibrational bands would be expected for the N-H stretching of the amino group, C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and the stretching and bending vibrations of the C-Cl, C-N, and C-CF₃ bonds. The precise positions of these bands are sensitive to the electronic environment created by the substituents.
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It is based on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetrical vibrations. Therefore, combining both techniques provides a more complete picture of the vibrational modes of a molecule.
In the FT-Raman spectrum of this compound, vibrations involving the aromatic ring and the C-CF₃ and C-Cl bonds are expected to be prominent. The comparison between the experimental FT-IR and FT-Raman spectra and the theoretically predicted spectra from DFT calculations allows for a confident and detailed assignment of the observed vibrational bands.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H stretching | 3300 - 3500 |
| C-H aromatic stretching | 3000 - 3100 |
| C=C aromatic stretching | 1400 - 1600 |
| C-N stretching | 1250 - 1350 |
| C-F stretching (asymmetric) | 1100 - 1200 |
| C-F stretching (symmetric) | 1000 - 1100 |
| C-Cl stretching | 600 - 800 |
Note: These are general ranges and the exact peak positions for this compound would be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy would provide detailed information about its atomic framework. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents on the aniline ring.
The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the amine (-NH₂) protons. The electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group would deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted aniline. The exact positions of these signals are influenced by their location relative to the substituents. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.
In the ¹³C NMR spectrum, distinct signals for each of the seven carbon atoms are anticipated. The carbon atoms directly bonded to the electronegative chlorine and trifluoromethyl groups, as well as the carbon attached to the amino group, would exhibit characteristic chemical shifts. The trifluoromethyl group would also introduce carbon-fluorine coupling (¹J-CF, ²J-CCF, etc.), which would be observable in the spectrum.
Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy would be a highly informative technique. A single, strong signal would be expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this signal would be characteristic of the trifluoromethyl group attached to an aromatic ring.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-NH₂ | - | ~145-150 |
| C2-Cl | - | ~120-125 |
| C3-CF₃ | - | ~125-130 (quartet due to C-F coupling) |
| C4-H | ~7.2-7.5 | ~128-132 |
| C5-Cl | - | ~115-120 |
| C6-H | ~7.0-7.3 | ~118-122 |
| -NH₂ | ~4.0-5.0 (broad) | - |
| -CF₃ | - | ~120-125 (quartet due to C-F coupling) |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Correlation of Theoretical and Experimental Spectroscopic Data
A powerful approach in modern chemistry is the combination of experimental spectroscopic data with theoretical calculations. Computational methods, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts of a molecule. By comparing these calculated values with the experimental data, a more confident assignment of the spectral signals can be achieved.
For this compound, a computational model of the molecule would first be optimized to find its most stable three-dimensional structure. Then, using this optimized geometry, the NMR shielding tensors for each nucleus can be calculated. These shielding tensors are then converted into chemical shifts, which can be directly compared with the experimental spectrum. A good correlation between the calculated and experimental data provides strong evidence for the proposed structure and the assignment of the NMR signals. Such studies have been successfully applied to a variety of aniline derivatives to resolve structural ambiguities.
Applications of Computational Chemistry in Predicting Reactivity and Designing New Derivatives
Computational chemistry is not only a tool for structure elucidation but also a valuable asset in predicting the chemical reactivity of a molecule and in the rational design of new derivatives. For this compound, computational methods can be employed to understand its electronic properties, which in turn govern its reactivity.
By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's nucleophilic and electrophilic character can be gained. The distribution of electron density and the molecular electrostatic potential (MEP) can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. This information is crucial for predicting the outcome of chemical reactions and for designing synthetic pathways to new compounds.
Furthermore, computational modeling can be used to design new derivatives of this compound with desired properties. For instance, by systematically modifying the functional groups on the aniline ring in a computational model, it is possible to predict how these changes will affect the molecule's electronic properties, solubility, and potential biological activity. This in-silico approach allows for the screening of a large number of potential derivatives before committing to their synthesis in the laboratory, thereby saving time and resources in the development of new pharmaceuticals, agrochemicals, or materials. The design of novel compounds often involves linking pharmacophoric functionalities to a core structure like this compound to enhance its biological activity.
Future Research Directions and Emerging Applications
Development of More Sustainable and Greener Synthetic Methodologies
The development of environmentally benign synthetic routes for 2,5-dichloro-3-(trifluoromethyl)aniline and its derivatives is a key area of future research. Current industrial syntheses often rely on harsh reagents and generate significant waste. Future efforts will likely focus on:
Catalytic Systems: Exploring novel catalysts to improve reaction efficiency and selectivity, thereby reducing byproducts.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or biodegradable solvents.
Flow Chemistry: Implementing continuous flow processes to enhance reaction control, improve safety, and minimize waste streams.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.
By focusing on these areas, researchers aim to develop more cost-effective and environmentally friendly methods for producing this important chemical intermediate.
Exploration of Novel Catalytic Systems for Specific Transformations
The reactivity of the aniline (B41778) core and its substituents in this compound offers numerous possibilities for chemical modification. Future research will likely explore novel catalytic systems to achieve specific and efficient transformations, including:
C-H Activation: Developing catalysts that can selectively functionalize the C-H bonds of the aromatic ring, allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials.
Cross-Coupling Reactions: Designing more efficient and versatile palladium-catalyzed and other metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Asymmetric Catalysis: Creating chiral catalysts to synthesize enantiomerically pure derivatives of this compound, which is crucial for the development of new pharmaceuticals with improved efficacy and reduced side effects.
These advancements will enable the synthesis of a wider range of complex molecules with tailored properties for various applications.
Advanced Mechanistic Insights into Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and designing new ones. Future research will employ a combination of experimental and computational techniques to:
Spectroscopic Analysis: Utilize advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to identify and characterize reaction intermediates and transition states.
Computational Modeling: Employ density functional theory (DFT) and other computational methods to model reaction pathways, predict reaction outcomes, and gain insights into the electronic and steric effects of the substituents.
These mechanistic studies will provide a solid foundation for the rational design of more efficient and selective synthetic processes.
Design and Synthesis of Next-Generation Agrochemical and Pharmaceutical Leads
The trifluoromethyl group and chlorine atoms in this compound are known to enhance the metabolic stability and bioactivity of molecules. This makes it an attractive scaffold for the development of new agrochemicals and pharmaceuticals. Future research in this area will focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and evaluating their biological activity to identify key structural features responsible for their efficacy.
Target-Based Drug Design: Utilizing knowledge of specific biological targets to design and synthesize novel compounds with high affinity and selectivity.
Development of Novel Herbicides and Pesticides: Creating new agrochemicals with improved efficacy against resistant pests and weeds, while minimizing their environmental impact. researchgate.net
Anticancer and Anti-inflammatory Agents: Investigating the potential of derivatives as therapeutic agents for various diseases, building on research that shows modifications to similar aniline structures can enhance their efficacy as inhibitors of specific biological pathways.
The unique properties of this compound make it a promising starting point for the discovery of new and effective bioactive molecules.
Integration with Advanced Materials Science for High-Performance Applications
The electron-withdrawing nature of the substituents on the this compound ring can impart unique electronic and photophysical properties to materials incorporating this moiety. Future research will explore the integration of this compound into advanced materials, such as:
Organic Electronics: Synthesizing novel organic semiconductors and conducting polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
High-Performance Polymers: Developing new polymers with enhanced thermal stability, chemical resistance, and mechanical properties for use in demanding applications in the aerospace, automotive, and electronics industries.
Dyes and Pigments: Creating new colorants with improved lightfastness, thermal stability, and color purity for use in textiles, plastics, and coatings. dataintelo.com
The versatility of this compound makes it a promising component for the development of next-generation materials with tailored functionalities.
Q & A
Q. What are the recommended synthetic routes for 2,5-Dichloro-3-(trifluoromethyl)aniline in laboratory settings?
Methodological Answer: Two primary synthetic approaches are documented:
Direct Commercial Sourcing : Procure the compound from suppliers specializing in fluorinated anilines, ensuring ≥98% purity for reproducibility .
Chlorination of Precursors :
- Start with 2-chloro-3-(trifluoromethyl)aniline.
- Use N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–5°C for 2 hours.
- Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1).
- Isolate via column chromatography (silica gel, hexane:DCM gradient) .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Commercial Sourcing | N/A | ≥98 | Cost and batch variability |
| NCS Chlorination | 65–75 | 90–95 | Byproduct formation |
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : Confirm substituent positions (e.g., H/C NMR in CDCl) and detect impurities .
- LCMS/HPLC : Verify molecular ion ([M+H] at m/z 229–230) and retention time (e.g., 1.25 minutes under SQD-FA05 conditions) .
- Elemental Analysis : Validate C, H, N, Cl, and F content (±0.3% deviation) .
- Refractive Index/Density : Cross-check physical properties (e.g., n/D ≈ 1.466, density ≈1.393 g/mL) against literature .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing or reactions .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (Ar/N) to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .
- Emergency Response : Immediate eye irrigation (15 minutes) and medical consultation for exposure .
Advanced Research Questions
Q. How can chlorination reactions be optimized to improve yields of this compound?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., FeCl) to accelerate NCS-mediated chlorination .
- Solvent Optimization : Compare DCM vs. acetonitrile for solubility and reaction kinetics.
- Temperature Control : Gradual warming (0°C → RT) reduces side products.
- Post-Reaction Quenching : Add NaSO to decompose excess NCS before workup .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NCS Equivalents | 1.2–1.5 | Maximizes Cl addition |
| Reaction Time | 2–3 hours | Minimizes degradation |
| Solvent | DCM | Higher solubility |
Q. How should contradictory spectral data (e.g., NMR vs. LCMS) be resolved during structural confirmation?
Methodological Answer:
- NMR Reanalysis : Confirm solvent purity (e.g., residual DMSO in CDCl causes shifts) .
- High-Resolution MS : Rule out isobaric interferences (e.g., isotopic patterns for Cl/F) .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., overlapping aromatic signals) .
- Cross-Validation : Compare with analogs (e.g., 4-fluoro-3-(trifluoromethyl)aniline’s F NMR) .
Q. What strategies mitigate decomposition of this compound during storage?
Methodological Answer:
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .
- Moisture Control : Use molecular sieves (3Å) in storage containers .
- Light Protection : Store in amber vials to prevent photolytic C-Cl bond cleavage .
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Q. How do substituent positions influence the reactivity of trifluoromethylated anilines in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The meta-CF group deactivates the ring, requiring Pd(OAc)/XPhos catalysts for Suzuki couplings .
- Steric Hindrance : Ortho-Cl groups reduce coupling efficiency (e.g., 70% yield vs. 85% for para-Cl analogs) .
- Comparative Studies : Benchmark against 3,5-bis(trifluoromethyl)aniline (higher steric demand but faster oxidative addition) .
Q. Table 3: Substituent Effects on Reactivity
| Substituent Position | Coupling Yield (%) | Preferred Catalyst |
|---|---|---|
| 2,5-Dichloro-3-CF | 65–70 | Pd(OAc)/XPhos |
| 4-CF-2-Cl | 75–80 | PdCl(PPh) |
| 3,5-Di-CF | 50–60 | Pd(dba) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
